molecular formula C5H9ClO2<br>(CH3)2CHCH2OCOCl<br>C5H9ClO2 B042661 Isobutyl chloroformate CAS No. 543-27-1

Isobutyl chloroformate

Cat. No. B042661
Key on ui cas rn: 543-27-1
M. Wt: 136.58 g/mol
InChI Key: YOETUEMZNOLGDB-UHFFFAOYSA-N
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Patent
US05736518

Procedure details

A suspension of 1.500 g (5.04 mmoles) of N-benzyloxycarbonyl-(S)-(-)-indoline-2-carboxylic acid (abbreviation Z-(S)-DhioH, prepared from (S)-(-)-indoline-2-carboxylic acid (Aldrich) according to the method of Wunsch [E. Wunsch, W. Graf, O. Keller, W, Keller, G. Wersin: Synthesis, (11), 958 (1986)]) in 80 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.680 ml (5.20 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (5.26 mmoles) of 4-methylmorpholine (NMM), leaving the system under stirring for approximately 2 minutes. A solution, precooled to approximately -15° C. for 30 minutes, of 1.840 g (5.00 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.560 ml (5.08 mmoles) of NMM in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature of the bath free to rise to room temperature. After approximately 5 hours of reaction, the white precipitate was then filtered away and washed with a little CH2 Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, was added dropwise under stirring to 200 ml of dry petroleum ether (30/50), obtaining an abundant white precipitate which, after several hours at rest in a cold chamber, was filtered, discarding the organic solution. The residual solid was left for 24 hours under vacuum on P2O5. 2.440 g (79.9%) of an analytically pure white solid were recovered.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[C:19]2C(=CC=C[CH:18]=2)C[C@H:12]1[C:20]([OH:22])=O)=[O:10])[C:2]1[CH:7]=CC=C[CH:3]=1.N1C2C(=CC=CC=2)C[C@H]1C(O)=O.C(Cl)[Cl:36]>>[CH2:1]([O:8][C:9]([Cl:36])=[O:10])[CH:2]([CH3:7])[CH3:3].[CH3:9][N:11]1[CH2:12][CH2:20][O:22][CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](CC2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought under argon atmosphere to a temperature of approximately -20° C
ADDITION
Type
ADDITION
Details
On stabilization of the temperature, the following were added in quick succession

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.2 mmol
AMOUNT: VOLUME 0.68 mL
Name
Type
product
Smiles
CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.26 mmol
AMOUNT: VOLUME 0.58 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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